molecular formula C9H11BrClNO B13043176 (R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

(R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13043176
M. Wt: 264.54 g/mol
InChI Key: SDZYYUFSHKPWGO-VIFPVBQESA-N
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Description

(R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral β-amino alcohol derivative characterized by a substituted phenyl ring (4-bromo-2-chloro substituents) and a hydroxyl group adjacent to a methylamino-functionalized carbon. Its molecular formula is C₉H₁₀BrClNO, with a molar mass of 280.55 g/mol (inferred from structural analogs in and ).

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(2R)-2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1

InChI Key

SDZYYUFSHKPWGO-VIFPVBQESA-N

Isomeric SMILES

CN[C@@H](CO)C1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CNC(CO)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-bromo-2-chlorobenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)acetone.

    Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethane.

    Substitution: Formation of 2-(4-Methoxy-2-chlorophenyl)-2-(methylamino)ethan-1-OL.

Scientific Research Applications

®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of intracellular signaling events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL with four analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents CAS RN Key Features
(R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL (Target) C₉H₁₀BrClNO 280.55 4-Bromo, 2-chloro, methylamino, hydroxyl Not provided Chiral β-amino alcohol; bromo and chloro substituents enhance steric bulk.
Phenylephrine Hydrochloride C₉H₁₃NO₂·HCl 203.67 (base) 3-Hydroxy, methylamino, hydroxyl 61-76-7 Sympathomimetic decongestant; lacks halogen substituents.
(R)-2-Bromo-1-(4-chlorophenyl)ethan-1-ol C₈H₈BrClO 235.51 4-Chloro, bromo, hydroxyl 182621-75-6 Bromo and hydroxyl groups; lacks methylamino moiety.
(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol HCl C₉H₁₃BrClNO 266.56 4-Bromo, 2-methyl, amino, hydroxyl 2250242-63-6 Amino instead of methylamino; methyl substituent reduces polarity.
(R)-2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol (Phenylephrine Impurity) C₉H₁₂N₂O₂ 180.21 3-Nitro, methylamino, hydroxyl Not provided Nitro group introduces electron-withdrawing effects; alters receptor binding.
Key Observations:

Amino Alcohol Core: Unlike (R)-2-bromo-1-(4-chlorophenyl)ethan-1-ol, the methylamino group in the target compound may enable hydrogen bonding with adrenergic receptors.

Steric Effects: The 2-chloro substituent in the target compound introduces steric hindrance, which could reduce metabolic degradation compared to non-halogenated analogs.

Pharmacological Implications

  • Phenylephrine Analogs : Phenylephrine’s decongestant activity arises from α₁-adrenergic receptor agonism. The target compound’s bromo and chloro substituents may modulate receptor affinity or selectivity, though this requires empirical validation.
  • Amino Alcohol Derivatives: Compounds like (R)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol HCl () exhibit reduced polarity due to methyl groups, which may alter pharmacokinetics (e.g., longer half-life).
  • Electron-Withdrawing Groups: The nitro group in (R)-2-(methylamino)-1-(3-nitrophenyl)ethan-1-ol () could decrease basicity of the amino group, reducing receptor activation efficacy.

Biological Activity

(R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL, with the CAS number 1336454-63-7, is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₁BrClNO
Molecular Weight264.54 g/mol
StructureChemical Structure

The compound has been studied for its interaction with various neurotransmitter receptors, particularly dopamine receptors. Research indicates that it acts as a selective agonist for the D3 dopamine receptor, which is implicated in several neurological processes including reward and addiction pathways. The compound promotes β-arrestin translocation and G protein activation, essential for signal transduction in neurons .

Dopamine Receptor Interaction

Recent studies have highlighted the compound's selectivity towards the D3 receptor over other dopamine receptors. The following table summarizes key findings regarding its agonist activity:

Receptor TypeEC₅₀ (nM)Emax (% Control)
D3R710 ± 150102 ± 4.2
D2RInactiveInactive

These findings suggest that (R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL could be beneficial in treating conditions associated with D3 receptor dysfunction, such as Parkinson's disease or schizophrenia.

Case Studies

  • Dopamine Agonism and Behavioral Effects : A study demonstrated that administration of the compound resulted in significant behavioral changes in animal models, indicative of its potential therapeutic effects on mood disorders and neurodegenerative diseases .
  • Neuroprotective Effects : Additional research indicated that this compound may exhibit neuroprotective properties by modulating dopamine signaling pathways, thus potentially reducing neurodegeneration associated with diseases like Alzheimer's .
  • Comparative Analysis with Other Compounds : In comparative studies with other known D3 agonists, (R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL showed superior efficacy in promoting β-arrestin recruitment and G protein signaling .

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